

1H NMR Analysis of 3-Chloro-2-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzaldehyde

Cat. No.: B016314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **3-Chloro-2-hydroxybenzaldehyde**. To offer a thorough understanding of the spectral features, this guide presents a comparative analysis with related compounds, namely 2-hydroxybenzaldehyde (salicylaldehyde) and 3-chlorobenzaldehyde. This comparison allows for a detailed examination of the influence of the chloro and hydroxyl substituents on the chemical shifts and coupling patterns of the aromatic protons.

Comparative 1H NMR Data

The following table summarizes the experimental and predicted 1H NMR data for **3-Chloro-2-hydroxybenzaldehyde** and its comparative counterparts. The data for **3-Chloro-2-hydroxybenzaldehyde** is predicted based on the analysis of substituent effects and data from closely related structures, providing a reliable estimation for spectral interpretation.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Chloro-2-hydroxybenzaldehyde	-CHO	~9.9 - 10.0	s	-
-OH	~11.0 - 11.5	s (broad)	-	
H-4	~7.0 - 7.2	t	~7.8	
H-5	~7.5 - 7.7	dd	~7.8, ~1.5	
H-6	~7.3 - 7.5	dd	~7.8, ~1.5	
2-Hydroxybenzaldehyde	-CHO	9.85	s	-
-OH	11.01	s	-	
H-3	6.94 - 7.01	m	-	
H-4	7.46 - 7.54	m	-	
H-5	6.94 - 7.01	m	-	
H-6	7.46 - 7.54	m	-	
3-Chlorobenzaldehyde	-CHO	9.97	s	-
H-2	7.86	s	-	
H-4	7.62	d	7.8	
H-5	7.49	t	7.8	
H-6	7.75	d	7.8	

Analysis of Spectral Data

The ^1H NMR spectrum of **3-Chloro-2-hydroxybenzaldehyde** is characterized by distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons.

- Aldehyde Proton (-CHO): The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.
- Hydroxyl Proton (-OH): The hydroxyl proton is also highly deshielded and is anticipated to be a broad singlet around δ 11.0 - 11.5 ppm. Its broadness is a result of hydrogen bonding and potential exchange with trace amounts of water in the solvent. The downfield shift is indicative of a strong intramolecular hydrogen bond with the adjacent aldehyde group.
- Aromatic Protons (H-4, H-5, and H-6): The three aromatic protons will exhibit a complex splitting pattern.
 - H-4: This proton is expected to appear as a triplet around δ 7.0 - 7.2 ppm due to coupling with its two neighbors, H-5 and H-6.
 - H-5: This proton will likely be a doublet of doublets in the range of δ 7.5 - 7.7 ppm, with a larger coupling constant from the ortho-coupling to H-4 and a smaller meta-coupling to H-6.
 - H-6: Similarly, H-6 is expected to be a doublet of doublets around δ 7.3 - 7.5 ppm, arising from ortho-coupling to H-5 and meta-coupling to H-4.

The presence of the electron-withdrawing chlorine atom at the C-3 position influences the chemical shifts of the adjacent aromatic protons, causing a general downfield shift compared to 2-hydroxybenzaldehyde.

Experimental Protocol

Objective: To acquire a high-resolution ^1H NMR spectrum of **3-Chloro-2-hydroxybenzaldehyde**.

Materials:

- **3-Chloro-2-hydroxybenzaldehyde** sample

- Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:

- 400 MHz (or higher) NMR spectrometer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Chloro-2-hydroxybenzaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS in a clean, dry vial.
 - Vortex the vial to ensure the sample is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
- Data Acquisition:
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a standard 90° pulse sequence.

- Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
- Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the multiplicities and coupling constants of the signals.

Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H NMR Analysis of 3-Chloro-2-hydroxybenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016314#1h-nmr-analysis-of-3-chloro-2-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b016314#1h-nmr-analysis-of-3-chloro-2-hydroxybenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com